molecular formula C15H17O3P B14632740 Phosphonic acid, (diphenylmethyl)-, dimethyl ester CAS No. 54963-39-2

Phosphonic acid, (diphenylmethyl)-, dimethyl ester

Cat. No.: B14632740
CAS No.: 54963-39-2
M. Wt: 276.27 g/mol
InChI Key: MMECQKBCBWIVNZ-UHFFFAOYSA-N
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Description

Phosphonic acid, (diphenylmethyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C15H17O3P. This compound is part of the broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an organic group and two ester groups. Phosphonates are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (diphenylmethyl)-, dimethyl ester can be synthesized through several methods. One common approach is the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with diphenylmethyl chloride under controlled conditions can yield the target compound .

Industrial Production Methods

In industrial settings, the production of phosphonates often involves large-scale reactions using similar principles as laboratory synthesis. The Michaelis–Arbuzov reaction is typically employed due to its efficiency and scalability. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (diphenylmethyl)-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce alcohols .

Scientific Research Applications

Phosphonic acid, (diphenylmethyl)-, dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which phosphonic acid, (diphenylmethyl)-, dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with metal ions, making it an effective chelating agent. This property is exploited in various applications, including enzyme inhibition and metal ion sequestration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, (diphenylmethyl)-, dimethyl ester is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its diphenylmethyl group differentiates it from other phosphonates, providing unique steric and electronic effects that influence its behavior in chemical reactions and biological systems .

Properties

IUPAC Name

[dimethoxyphosphoryl(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O3P/c1-17-19(16,18-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMECQKBCBWIVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C1=CC=CC=C1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452275
Record name Phosphonic acid, (diphenylmethyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54963-39-2
Record name Phosphonic acid, (diphenylmethyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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